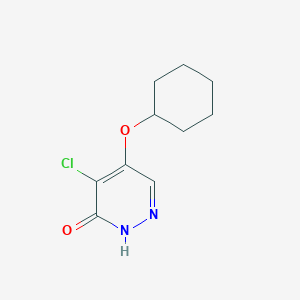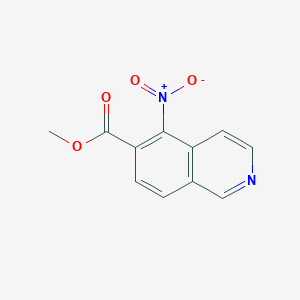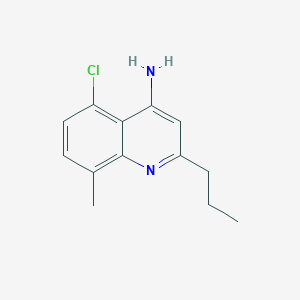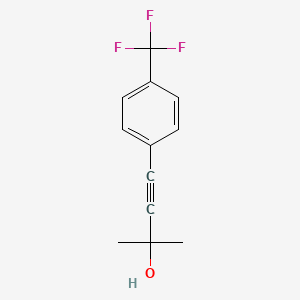
4-chloro-5-(cyclohexyloxy)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-5-(cyclohexyloxy)pyridazin-3(2H)-one is a chemical compound belonging to the pyridazinone family. Pyridazinones are known for their diverse biological activities and have been studied for various applications in medicinal chemistry and agriculture.
準備方法
The synthesis of 4-chloro-5-(cyclohexyloxy)pyridazin-3(2H)-one typically involves the reaction of 4-chloropyridazine with cyclohexanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
4-chloro-5-(cyclohexyloxy)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable building block in organic synthesis.
Biology: Research has explored the compound’s effects on biological systems, including its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: The compound’s biological activity has led to investigations into its potential as a therapeutic agent. Studies have examined its effects on specific diseases and conditions, such as cancer or inflammation.
Industry: In industrial applications, the compound may be used in the development of new materials or as a component in chemical processes.
作用機序
The mechanism of action of 4-chloro-5-(cyclohexyloxy)pyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
4-chloro-5-(cyclohexyloxy)pyridazin-3(2H)-one can be compared with other pyridazinone derivatives, such as:
4-chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone: Known for its effects on chloroplast thylakoid membranes.
4-chloro-5-(methoxy)-2-phenyl-3(2H)-pyridazinone: Studied for its potential as an herbicide.
The uniqueness of this compound lies in its specific functional groups and their influence on its chemical and biological properties. The cyclohexyloxy group, in particular, may confer distinct reactivity and interactions compared to other pyridazinone derivatives.
特性
CAS番号 |
1346697-57-1 |
|---|---|
分子式 |
C10H13ClN2O2 |
分子量 |
228.67 g/mol |
IUPAC名 |
5-chloro-4-cyclohexyloxy-1H-pyridazin-6-one |
InChI |
InChI=1S/C10H13ClN2O2/c11-9-8(6-12-13-10(9)14)15-7-4-2-1-3-5-7/h6-7H,1-5H2,(H,13,14) |
InChIキー |
GLZDFIIHPOGQPG-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)OC2=C(C(=O)NN=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,8-Dihydroxy-3-methyl-9,9a-dihydronaphtho[2,3-c]furan-4(1H)-one](/img/structure/B11875738.png)
![2H-Benzo[h]pyrano[3,2-f]quinoline](/img/structure/B11875744.png)



![2,4,6-Trichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11875765.png)






![Methyl 6-methyl-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B11875819.png)
